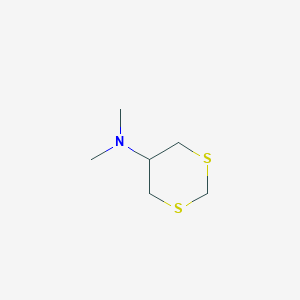

N,N-Dimethyl-1,3-dithian-5-amine

Description

N,N-Dimethyl-1,3-dithian-5-amine is a sulfur-containing cyclic amine with a six-membered 1,3-dithiane ring (two sulfur atoms at positions 1 and 3) and a dimethylamino group at position 4. Thiocyclam (C₅H₁₁NS₃, MW 181.343) is a pesticide with applications in agriculture, marketed under names like Evisekt. The hypothetical molecular formula for this compound would be C₅H₁₁NS₂ (MW ~161.27), differing by one sulfur atom compared to Thiocyclam.

Properties

CAS No. |

45694-11-9 |

|---|---|

Molecular Formula |

C6H13NS2 |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

N,N-dimethyl-1,3-dithian-5-amine |

InChI |

InChI=1S/C6H13NS2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3 |

InChI Key |

WIHCFIALDSKTTF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CSCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-1,3-dithian-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with dimethylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the dithiane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,3-dithian-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Cleaved dithiane derivatives.

Substitution: Functionalized dithiane compounds.

Scientific Research Applications

N,N-Dimethyl-1,3-dithian-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3-dithian-5-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its dithiane ring structure provides stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1,2,3-trithian-5-amine (Thiocyclam)

- Molecular Structure: A five-membered 1,2,3-trithiane ring with three sulfur atoms and a dimethylamino group at position 5.

- Applications : Widely used as a systemic insecticide (e.g., Evisekt) targeting pests in rice and vegetable crops.

- Toxicity : Classified as moderately toxic (OSHA HCS Category 4 for acute oral toxicity).

N,N-Dimethyl-1,3-propanediamine (Linear Diamine)

- Molecular Structure: A linear diamine with dimethylamino groups on a propane backbone (C₅H₁₄N₂, MW 102.18).

- Applications :

- Safety : Classified as corrosive (UN 2734) and flammable, requiring careful handling.

Other Sulfur-Containing Amines

- trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine : Used as a synthetic intermediate in complex molecule construction, leveraging its silyloxy and conjugated diene groups.

Comparative Data Table

Key Research Findings

Thiocyclam vs. Dithian Analogue : The additional sulfur atom in Thiocyclam’s trithiane ring likely enhances its pesticidal efficacy compared to the hypothetical dithian variant, possibly due to increased electrophilicity or stability.

Linear vs. Cyclic Diamines : N,N-Dimethyl-1,3-propanediamine’s linear structure facilitates its role in cationizing biomolecules, whereas cyclic sulfur-containing amines like Thiocyclam leverage ring strain for reactivity in pesticidal applications.

Synthetic Utility : The linear diamine is synthesized via alkylation of 1,3-dibromopropane with methylamine, whereas Thiocyclam’s synthesis involves sulfur-rich precursors, reflecting divergent reactivity profiles.

Q & A

Q. What are the environmental impacts of this compound, and how can they be assessed?

- Methodological Answer :

- Ecotoxicology Tests : Perform Daphnia magna acute toxicity assays (OECD 202).

- Degradation Studies : Expose to UV light or microbial consortia to measure half-life in water/soil.

- Regulatory Compliance : Compare results with EPA or REACH thresholds for hazardous substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.